molecular formula C7H13NO3 B8805540 METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE

METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE

Cat. No.: B8805540
M. Wt: 159.18 g/mol
InChI Key: RJOHENGSJXRMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-2-pyrrolidinecarboxylic acid.

    Hydroxylation: The introduction of a hydroxyl group at the 4-position of the pyrrolidine ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activity.

    Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.

    1-Methyl-2-pyrrolidinecarboxylic acid methyl ester: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.

    4-Hydroxy-2-pyrrolidinecarboxylic acid methyl ester: Lacks the methyl group on the nitrogen, which may influence its steric and electronic properties.

Uniqueness

METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3

InChI Key

RJOHENGSJXRMSW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-1-methyl-pyrrolidine-2-carboxylic acid (0.27 g, 1.85 mmol) was dissolved in 5 ml methanol at room temperature and (trimethylsilyl)diazomethane (2M solution in hexane) was added until solution become yellow. The mixture was concentrated down to afford crude 4-hydroxy-1-methyl-pyrrolidine-2-carboxylic acid methyl ester, which was converted to 4-(4-{[(2S,4R)-4-[acetyl(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenoxy)-1-methylpyrrolidine-2-carboxylic acid following the same procedure as for the preparation of (1R,2R)-2-[(4-{[(2S,4R)-4-[acetyl(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenoxy)methyl]cyclopentanecarboxylic acid.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.